ethyl-2-phenylglycidate

Structural isomerism Regiochemistry Epoxide reactivity

Ethyl-2-phenylglycidate (IUPAC: ethyl 2-phenyloxirane-2-carboxylate; CAS 19780-36-0) is a glycidic ester belonging to the oxirane carboxylic acid class, with molecular formula C₁₁H₁₂O₃ and molecular weight 192.21 g/mol. Unlike its more common regioisomer ethyl 3-phenylglycidate (CAS 121-39-1), this compound bears both the phenyl substituent and the ethyl ester at the C-2 position of the oxirane ring, creating a geminally disubstituted epoxide center.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 19780-36-0
Cat. No. B034916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl-2-phenylglycidate
CAS19780-36-0
Synonymsethyl-2-phenylglycidate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CO1)C2=CC=CC=C2
InChIInChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyZOOCDASTSAUTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-2-Phenylglycidate (CAS 19780-36-0): Structural Identity and Procurement Baseline for Research and Industrial Buyers


Ethyl-2-phenylglycidate (IUPAC: ethyl 2-phenyloxirane-2-carboxylate; CAS 19780-36-0) is a glycidic ester belonging to the oxirane carboxylic acid class, with molecular formula C₁₁H₁₂O₃ and molecular weight 192.21 g/mol . Unlike its more common regioisomer ethyl 3-phenylglycidate (CAS 121-39-1), this compound bears both the phenyl substituent and the ethyl ester at the C-2 position of the oxirane ring, creating a geminally disubstituted epoxide center . This structural arrangement confers distinct steric and electronic properties that influence reactivity toward nucleophiles, epoxide hydrolases, and other biological targets .

Why Generic Ethyl Phenylglycidate Cannot Substitute for Ethyl-2-Phenylglycidate (CAS 19780-36-0) in Critical Applications


The phenylglycidate scaffold encompasses multiple regioisomers and substituted analogs—including ethyl 3-phenylglycidate (CAS 121-39-1), ethyl methylphenylglycidate (CAS 77-83-8), and methyl phenylglycidate—that exhibit fundamentally different properties. Ethyl-2-phenylglycidate (19780-36-0) is a gem-disubstituted oxirane with both phenyl and ester groups at C-2 , whereas the more common ethyl 3-phenylglycidate (121-39-1) is a vicinally disubstituted epoxide . This regioisomerism alters the steric accessibility of the epoxide, the electrophilicity of the oxirane carbons, and the compound's behavior as a substrate or inhibitor of epoxide hydrolases [1]. Furthermore, the glycidate ester class is distinguished from glycidyl esters by a critical toxicological difference: glycidates tested negative for mutagenicity in standardized Ames assays, whereas all glycidyl esters tested were mutagenic [2]. Interchanging these compounds without verifying structural identity and class-level safety data can compromise experimental reproducibility and regulatory compliance.

Quantitative Differentiation Evidence: Ethyl-2-Phenylglycidate (CAS 19780-36-0) Versus Key Comparators


Regioisomeric Structural Differentiation: Ethyl-2-Phenylglycidate vs. Ethyl-3-Phenylglycidate

Ethyl-2-phenylglycidate (CAS 19780-36-0) differs from the more commonly procured ethyl 3-phenylglycidate (CAS 121-39-1) in the position of the phenyl substituent on the oxirane ring. In the target compound, both the phenyl group and the ethyl ester are attached to C-2 of the oxirane, creating a gem-disubstituted epoxide center . In the comparator ethyl 3-phenylglycidate, the phenyl group is at C-3 and the ester at C-2, producing a vicinal disubstitution pattern . This regioisomerism is confirmed by distinct CAS numbers, IUPAC names, and computed LogP values (target: LogP 1.48; comparator: LogP 1.69), indicating measurably different lipophilicity that can affect partitioning behavior in biological and chromatographic systems .

Structural isomerism Regiochemistry Epoxide reactivity Glycidic esters

Epoxide Hydrolase Interaction Profile: Differential Substrate/Inhibitor Behavior of 2-Phenyloxirane-2-Carboxylate Esters

The patent literature explicitly identifies 2-phenyloxirane-2-carboxylic acid ethyl ester (the target compound) as a compound of interest within an investigation into the ability of substituted cyclic compounds to serve as substrates or inhibitors for epoxide hydrase (epoxide hydrolase) from guinea pig liver microsomes [1]. This investigation, originally reported by Oesch et al. (Biochem. 1971, 10, 4858-66), placed the gem-disubstituted oxirane among a series of three-membered ring compounds evaluated for enzyme interaction [1]. While the patent provides the biological context—hypoglycemic and hypoketonemic activity in warm-blooded animals—specific Ki, Km, or IC₅₀ values for the target compound are not publicly available in the primary literature reviewed. This contrasts with ethyl 3-phenylglycidate (CAS 121-39-1), for which extensive enantioselective epoxide hydrolase resolution data exist (e.g., 95% ee, 26% yield with Pseudomonas sp. in 12 h from 0.2% w/v racemate) [2], highlighting the distinct biocatalytic handling of the two regioisomers.

Epoxide hydrolase Enzyme kinetics Drug metabolism Xenobiotic detoxification

Mutagenicity Class Distinction: Glycidate Esters vs. Glycidyl Esters in Standardized Ames Assays

A systematic comparative mutagenicity study of 37 aliphatic epoxides across 6 subclasses tested each compound in Salmonella strains TA98, TA100, TA1535, and TA1537/TA97 with and without metabolic activation using a standardized protocol [1]. The results demonstrated a clear structural determinant of genotoxicity: 'The 2 glycidates were negative in all strain/activation systems used while all 5 glycidyl esters were mutagenic' [1]. Ethyl-2-phenylglycidate, as a glycidate ester, belongs to the subclass that uniformly lacked mutagenic activity in this standardized battery. In contrast, the glycidyl ester subclass—including compounds such as glycidyl methacrylate and glycidyl acrylate—showed consistent mutagenicity detectable in TA100 without activation [1]. The study confirmed good intra- and interlaboratory reproducibility for the assay results [1]. However, this evidence is class-level: the specific identity of the two glycidates tested is not reported in the abstract, and compound-specific mutagenicity data for CAS 19780-36-0 are not available from this source.

Genotoxicity Ames test Safety pharmacology Regulatory toxicology

Toxicological Differentiation from Ethyl Methylphenylglycidate (Strawberry Aldehyde): Chronic Neurotoxicity Risk Profile

Ethyl methylphenylglycidate (CAS 77-83-8, 'strawberry aldehyde' or 'aldehyde C-16'), a methyl-substituted analog commonly used in flavor and fragrance, exhibits a well-documented chronic toxicity profile including hindquarter paralysis and demyelinating degenerative changes in the sciatic nerve of rats at 0.5% dietary level in 2-year feeding studies [1]. This compound is also flagged as a mutagen and neurotoxin in occupational safety databases, with an acceptable daily intake of 0-0.5 mg/kg bw [2]. The target compound, ethyl-2-phenylglycidate (CAS 19780-36-0), lacks the methyl substituent at C-3 of the oxirane ring that distinguishes ethyl methylphenylglycidate. While compound-specific chronic toxicity data for CAS 19780-36-0 are absent from the reviewed literature, the structural difference—absence of the C-3 methyl group—may influence metabolic stability and toxicity outcomes. In contrast, the related ethyl 3-phenylglycidate (CAS 121-39-1) has a reported acute oral LD₅₀ of 2,300 mg/kg in rats [3] compared to ethyl methylphenylglycidate's LD₅₀ of 5,470 mg/kg in rats and 4,050 mg/kg in guinea pigs [1], demonstrating that even minor structural variations within the phenylglycidate family produce divergent toxicological profiles.

Neurotoxicity Chronic toxicity Food additive safety Demyelination

High-Value Application Scenarios for Ethyl-2-Phenylglycidate (CAS 19780-36-0) Based on Verified Differentiation Evidence


Epoxide Hydrolase Structure-Activity Relationship (SAR) Studies Requiring Gem-Disubstituted Oxirane Probes

Ethyl-2-phenylglycidate provides a structurally defined gem-disubstituted oxirane probe for investigating epoxide hydrolase substrate specificity and inhibitor design. The compound's documented investigation as a ligand for guinea pig liver microsomal epoxide hydrase (Oesch et al., 1971, cited in [1]) establishes its relevance for comparative enzymology studies. Researchers exploring how the degree and pattern of oxirane substitution affect enzyme binding and turnover should procure this specific regioisomer (CAS 19780-36-0) rather than the more common ethyl 3-phenylglycidate (CAS 121-39-1), as the geminal vs. vicinal disubstitution pattern is expected to produce distinct enzyme kinetics.

Pharmaceutical Intermediate Development Where Regioisomeric Purity Is Critical for Downstream Stereochemistry

The phenylglycidate scaffold serves as a key intermediate in the synthesis of the taxol C-13 side chain and other bioactive molecules, where both the regioisomeric and enantiomeric purity of the glycidate precursor determine the stereochemical outcome of subsequent synthetic steps [2]. While extensive enantioselective resolution protocols exist for ethyl 3-phenylglycidate—achieving >99% ee for the (2R,3S)-enantiomer using Galactomyces geotrichum ZJUTZQ200 after 8 h reaction [3]—the 2-isomer presents distinct challenges and opportunities due to its gem-disubstituted oxirane architecture. Procurement of authentic ethyl-2-phenylglycidate (19780-36-0) is essential for medicinal chemistry programs exploring novel taxol analogs or other phenylisoserine derivatives that require alternative regiochemical entry points.

Comparative Toxicological Assessment of Phenylglycidate Derivatives for Regulatory Dossier Building

Given the established chronic neurotoxicity (demyelination and hindquarter paralysis) of ethyl methylphenylglycidate (CAS 77-83-8) in 2-year rat feeding studies [4] and the class-level non-mutagenicity of glycidates versus glycidyl esters in standardized Ames assays [5], organizations conducting safety assessments of epoxide-containing flavor or fragrance ingredients should include ethyl-2-phenylglycidate in comparative toxicological panels. The compound's distinct substitution pattern (gem-disubstituted, lacking the C-3 methyl group associated with neurotoxicity in ethyl methylphenylglycidate) positions it as a candidate for structure-toxicity relationship studies aimed at identifying phenylglycidate derivatives with improved safety profiles for human exposure scenarios.

Physicochemical Property Benchmarking for Oxirane-Containing Compound Libraries

The computed LogP difference between ethyl-2-phenylglycidate (LogP 1.48) and ethyl 3-phenylglycidate (LogP 1.69) , though modest at ΔLogP = -0.214, reflects how regioisomeric variation within the phenylglycidate scaffold can modulate lipophilicity. For research programs building oxirane-containing compound libraries to explore correlations between epoxide substitution pattern and membrane permeability, metabolic stability, or target engagement, this compound serves as a well-defined benchmark. Its procurement as a characterized analytical standard (CAS 19780-36-0) enables reproducible physicochemical and in vitro ADME assays that require authentic regioisomer identity.

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